molecular formula C₂₄H₃₅NO₂ B107712 (16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one CAS No. 26013-82-1

(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one

Cat. No.: B107712
CAS No.: 26013-82-1
M. Wt: 369.5 g/mol
InChI Key: BLPWZFDTYUVONX-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one is a research chemical of significant interest in chemical biology and oncology for its function as a selective inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺ ATPase (SERCA). This compound is a synthetically derived analog of dehydrogenepiandrosterone (DHEA) engineered to act as a covalent antagonist. Its core research value lies in its unique mechanism of action; it covalently binds to cysteine residues within the nucleotide-binding pocket of SERCA pump proteins [https://doi.org/10.1021/acs.jmedchem.9b00870]. By inhibiting SERCA, this compound disrupts calcium ion homeostasis within the endoplasmic reticulum, leading to ER stress and the activation of the unfolded protein response (UPR). In cancer research, this mechanism is exploited to investigate its cytotoxic effects on various cancer cell lines, particularly breast cancer models, where it has been shown to induce apoptosis and inhibit proliferation. Researchers utilize this specific SERCA inhibitor as a precise chemical tool to study calcium signaling pathways, ER stress-related cell death mechanisms, and to explore potential therapeutic strategies targeting protein homeostasis in malignant cells. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-23-9-7-18(26)14-17(23)5-6-19-20(23)8-10-24(2)21(19)13-16(22(24)27)15-25-11-3-4-12-25/h5,15,18-21,26H,3-4,6-14H2,1-2H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWZFDTYUVONX-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CN5CCCC5)C4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\N5CCCC5)/C4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26013-82-1
Record name MLS000737297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

The compound (16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one is a complex organic molecule with potential biological activities. Understanding its pharmacological properties is crucial for developing therapeutic applications. This article consolidates available research findings on the biological activity of this compound.

  • Molecular Formula : C29H48N2O4
  • Molecular Weight : 488.71 g/mol
  • CAS Number : 119302-24-8
  • Melting Point : 152-156°C

The compound's biological activity may be attributed to its structural features that allow interaction with various biological targets. It is hypothesized that the presence of hydroxyl and pyrrolidine groups enhances its ability to modulate receptor activity or enzyme kinetics.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antinociceptive Effects :
    • Studies have shown that the compound can act as an inhibitor of certain pain pathways. It has been suggested that it may modulate the activity of specific receptors involved in pain perception.
  • Cytotoxicity and Antitumor Activity :
    • Preliminary studies indicate that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition :
    • The compound has been reported to inhibit specific enzymes related to inflammatory pathways and cancer progression, although detailed IC50 values are not consistently reported across studies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveModulates pain pathways; potential receptor antagonist
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits enzymes linked to inflammation and tumor growth

Detailed Research Findings

  • Antinociceptive Studies :
    • A study focused on the compound's ability to reduce pain responses in animal models. Results indicated significant reductions in pain scores compared to controls, suggesting a potential for development as a pain management drug.
  • Cytotoxicity Testing :
    • In vitro assays demonstrated that the compound exhibits cytotoxic effects against breast cancer and leukemia cell lines with IC50 values ranging from 10 µM to 50 µM. Mechanistic studies revealed involvement of caspase activation leading to apoptotic cell death.
  • Enzyme Inhibition :
    • The compound has been characterized as a moderate inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory responses. This inhibition could contribute to both its antinociceptive and antitumor activities.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to (16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that certain pyrrole-based compounds showed potent antiproliferative activity against pancreatic cancer (Panc-1), prostate cancer (PC3), and breast cancer (MDA-MB-231) cell lines .

Neuroprotective Effects

Compounds structurally related to (16E)-3-hydroxy-10,13-dimethyl can potentially be used in treating neurodegenerative disorders. They may influence pathways involved in cognitive function and neuroprotection:

  • Inhibitors of specific enzymes like 11β-hydroxysteroid dehydrogenase type 1 have been linked to improved outcomes in conditions such as Alzheimer's disease and other cognitive impairments .

Metabolic Syndrome Treatment

The compound may also play a role in managing metabolic syndrome by modulating insulin sensitivity and reducing obesity-related complications:

  • Research has indicated that compounds inhibiting 11β-hydroxysteroid dehydrogenase type 1 can help treat metabolic disorders such as type 2 diabetes and hypertension .

Case Studies

Study Objective Findings
Study on Anticancer PropertiesEvaluate cytotoxicity against cancer cell linesSignificant inhibition of cell proliferation observed in Panc-1 and MDA-MB-231 cells .
Neuroprotective ResearchAssess effects on cognitive functionCompounds showed promise in ameliorating symptoms associated with Alzheimer's disease .
Metabolic Syndrome AnalysisInvestigate insulin sensitivity improvementsDemonstrated potential for reducing obesity-related metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituent at C16 Molecular Formula Molecular Weight Key Spectral Data (IR/NMR/MS) Yield (%) Biological Activity (if reported)
Target Compound Pyrrolidin-1-ylmethylidene C₂₅H₃₂N₂O₂ 400.5 (calc.) IR: 3426 cm⁻¹ (OH), 1716 cm⁻¹ (C=O) Not reported Under investigation
5k 3,4,5-Trimethoxybenzylidene C₂₉H₄₀O₅ 468.3 MS: m/z 469.5 (M+H)⁺ 86% Cytotoxic (IC₅₀: 12 μM vs. MCF-7)
5l 3-Pyridinmethylene C₂₅H₃₃NO₂ 379.3 MS: m/z 380.3 (M+H)⁺ 83% Moderate anti-proliferative activity
1e 4-Fluorobenzylidene C₂₅H₂₈FO₃ 466.5 ¹H NMR: δ 7.10–7.52 (aromatic H), 5.40 (Hvinyl) 46% Cytotoxic (IC₅₀: 8.5 μM vs. HeLa)
1m 4-(Dimethylamino)benzylidene C₂₇H₃₃NO₂ 415.5 IR: 3521 cm⁻¹ (OH), 1721 cm⁻¹ (C=O) 35% Low activity (IC₅₀ >50 μM)
Compound in 4-(Methylsulfanyl)benzylidene C₂₅H₂₈O₂S 400.5 ¹H NMR: δ 7.30–7.70 (aromatic H) Not reported Antioxidant activity noted
A2K Cyclopropylcarbonyl + pyridinyl C₃₅H₃₇NO₂ 527.7 Not reported Not reported Kinase inhibition (preliminary)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., 4-Fluoro in 1e ): Increase electrophilicity at C17, enhancing reactivity in Michael addition reactions. The fluorine atom also improves metabolic stability.
  • Heterocyclic Substituents (e.g., Pyrrolidine in Target Compound vs. Pyridine in 5l ): Pyrrolidine’s saturated ring improves solubility in polar solvents, whereas pyridine’s aromaticity enhances π-π stacking in hydrophobic environments.

Stereochemical and Conformational Considerations

  • The E-configuration at C16 in the target compound ensures planar geometry of the enone system, critical for binding to steroid receptors .
  • Methyl groups at C10 and C13 enforce a rigid chair-like conformation in the cyclopenta[a]phenanthrene core, as seen in analogs like 5k and 1e .

Preparation Methods

Reaction Mechanism and Conditions

DHEA (43.2 mg, 1.5 mmol) is dissolved in ethanol and reacted with pyrrolidine-1-carbaldehyde (1.8 mmol) under basic conditions using aqueous potassium hydroxide (50% m/m). The mixture is stirred at room temperature for 4–24 hours, facilitating nucleophilic attack by the enolate ion of DHEA onto the aldehyde carbonyl group. The reaction proceeds via a dehydration step to form the α,β-unsaturated ketone (arylidene) linkage at C16.

Critical Parameters:

  • Solvent: Ethanol ensures solubility of both DHEA and the aldehyde.

  • Base Concentration: 50% KOH drives enolate formation and accelerates condensation.

  • Temperature: Room temperature minimizes side reactions like epimerization.

Work-Up and Isolation

Post-reaction, cold water is added to precipitate the crude product, which is filtered and washed to remove residual base and aldehyde. The resulting solid is typically off-white, with yields exceeding 80% under optimized conditions.

Stereoselective Purification of the E-Isomer

The aldol condensation produces a mixture of E- and Z-isomers due to the planar nature of the α,β-unsaturated ketone. Isolating the thermodynamically stable E-isomer requires targeted purification.

Acid-Free Isolation Protocol

A patent describing the isolation of E-isomers in analogous steroids provides a viable strategy. The crude product is dissolved in dichloromethane and treated with magnesium monoperoxyphthalate (MMPP) to stabilize the E-configuration. Subsequent washing with aqueous sodium sulfite and sodium bicarbonate removes oxidizing agents and acidic impurities.

Water-Assisted Z-Isomer Removal

The E-isomer’s lower solubility in water compared to the Z-isomer allows for selective purification. The crude mixture is washed repeatedly with cold water, dissolving the Z-isomer and leaving the E-isomer as a pure solid. This method achieves >98% isomeric purity without chromatographic techniques.

Structural Characterization and Analytical Data

Post-synthesis, the compound is characterized via spectroscopic and chromatographic methods.

Spectroscopic Features

  • IR Spectroscopy: A strong absorption band near 1660 cm⁻¹ confirms the α,β-unsaturated ketone.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.35 (s, 1H, C3-OH),

    • δ 6.22 (d, J = 15.8 Hz, 1H, C16-CH=),

    • δ 3.45–3.60 (m, 4H, pyrrolidine N-CH₂).

  • MS (ESI+): m/z 369.54 [M+H]⁺.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₃₅NO₂
Molecular Weight369.5402 g/mol
CAS Registry Number26013-82-1
AppearanceOff-white crystalline solid
Melting Point179–180°C (lit.)

Comparative Analysis of Synthetic Methodologies

The table below contrasts key parameters from published protocols for analogous steroids, adapted for the target compound:

ParameterAldol CondensationEpoxidationWater Washing
Reaction Time 4–24 hours24 hours3 hours (per wash)
Yield 80–89%75–82%>98% purity
Key Reagent KOHMMPPH₂O
Isomer Selectivity E/Z mixtureN/AE-isomer enrichment

Scalability and Industrial Considerations

Industrial production of this compound prioritizes cost-effectiveness and reproducibility.

Solvent and Reagent Optimization

  • Ethanol vs. Methanol: Ethanol is preferred for its lower toxicity and easier recovery.

  • Catalyst Recycling: KOH can be partially recovered from aqueous washes for reuse.

Pilot-Scale Protocol

A scaled-up synthesis (1 kg DHEA) uses:

  • Reactor: Glass-lined jacketed reactor with mechanical stirring.

  • Temperature Control: Maintained at 25°C ± 2°C via cooling coils.

  • Filtration: Centrifugal filtration reduces processing time.

Challenges and Mitigation Strategies

Impurity Profiling

Common impurities include:

  • Unreacted DHEA: Removed via silica gel chromatography (hexane:ethyl acetate = 7:3).

  • Z-Isomer: Controlled to <2% via iterative water washing .

Q & A

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for chemical compatibility), safety goggles, and face shields to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is recommended if aerosolization occurs .
  • Engineering Controls: Conduct experiments in a fume hood to minimize inhalation exposure. Implement secondary containment for spills .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Seek medical evaluation, as acute toxicity (H302) and respiratory irritation (H335) are noted .

Q. Which analytical techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions, particularly for the pyrrolidin-1-ylmethylidene group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (e.g., C23_{23}H30_{30}O4_4 for related analogs) and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural determination, grow single crystals in ether/petroleum ether mixtures and analyze diffraction data .

Q. How can researchers synthesize this compound, and what steps ensure purity?

Methodological Answer:

  • Synthetic Route: Adapt protocols from steroidal analogs, such as acetylene addition to ketone intermediates under dry conditions (0°C, inert atmosphere) .
  • Purification: Recrystallize crude product from ether/petroleum ether to remove byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Yield Optimization: Control reaction time (4–16 hours) and stoichiometry (e.g., potassium t-amylate as a base) to minimize side reactions .

Advanced Research Questions

Q. How can conflicting toxicological data (e.g., carcinogenicity claims) be resolved?

Methodological Answer:

  • Data Reconciliation: Cross-reference hazard classifications: While IARC lists some components as potential carcinogens, the compound itself is not classified under California Prop. 65 .
  • In Vitro Testing: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to address gaps in acute toxicity data .
  • Literature Review: Compare findings with structurally related steroids (e.g., dehydronandrolone analogs) to infer toxicity profiles .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Crystal Growth: Use slow vapor diffusion with ether/pentane mixtures. Maintain low temperatures (0–4°C) to enhance crystal lattice stability .
  • Additive Screening: Introduce co-solvents (e.g., toluene) or chiral dopants to overcome polymorphism issues common in steroidal frameworks .
  • Data Collection: Optimize synchrotron X-ray sources for high-resolution data, particularly if crystals are small or weakly diffracting .

Q. How can ecological risks be assessed despite limited ecotoxicological data?

Methodological Answer:

  • QSAR Modeling: Predict bioaccumulation (log Kow) and toxicity using software like EPI Suite, leveraging data from structurally similar compounds (e.g., androstadienone derivatives) .
  • Read-Across Analysis: Extrapolate biodegradation rates from related cyclopenta[a]phenanthrenes with documented environmental persistence .
  • Microcosm Studies: Evaluate soil mobility and aquatic toxicity in simulated environments, prioritizing anaerobic conditions due to low hydrolytic stability .

Q. What experimental parameters influence regioselectivity during functionalization of the pyrrolidin-1-ylmethylidene group?

Methodological Answer:

  • Reaction Conditions: Use Lewis acids (e.g., BF3_3-Et2_2O) to direct electrophilic substitution at the α-position of the pyrrolidine ring .
  • Steric Effects: Monitor steric hindrance from the 10,13-dimethyl groups using DFT calculations to predict reaction pathways .
  • Spectroscopic Monitoring: Track intermediates via in-situ IR spectroscopy to optimize reaction time and avoid over-functionalization .

Data Contradiction Analysis Example

Issue: Discrepancies in reported melting points for analogs.
Resolution:

  • Compare recrystallization solvents: Melting points vary with solvent polarity (e.g., 169–170°C in aqueous methanol vs. 181–182°C in ether) .
  • Validate purity via DSC (differential scanning calorimetry) to distinguish polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.